Methyl 5-bromo-2-fluoro-3-nitrobenzoate
Overview
Description
Methyl 5-bromo-2-fluoro-3-nitrobenzoate is an organic compound with the molecular formula C8H5BrFNO4 and a molecular weight of 278.03 g/mol . This compound is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzoate ester. It is commonly used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Mechanism of Action
Target of Action
Nitrobenzoates are often used in organic synthesis due to their reactivity .
Mode of Action
Without specific information, it’s difficult to say exactly how this compound interacts with its targets. The nitro group is often reduced in biological systems to form amines , and the bromo and fluoro groups could potentially undergo nucleophilic aromatic substitution reactions.
Pharmacokinetics
Factors such as its molecular weight (27803 g/mol ), and the presence of functional groups like the nitro, bromo, and fluoro groups could influence these properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-2-fluoro-3-nitrobenzoate typically involves the esterification of 5-bromo-2-fluoro-3-nitrobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-bromo-2-fluoro-3-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst under atmospheric pressure.
Ester Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide under reflux conditions.
Major Products Formed:
Nucleophilic Substitution: Products include substituted benzoates with various functional groups replacing the bromine atom.
Reduction: The major product is 5-amino-2-fluoro-3-nitrobenzoate.
Ester Hydrolysis: The product is 5-bromo-2-fluoro-3-nitrobenzoic acid.
Scientific Research Applications
Methyl 5-bromo-2-fluoro-3-nitrobenzoate is utilized in several scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibitors and as a probe for biochemical assays.
Medicine: Potential use in the development of anti-inflammatory and analgesic drugs.
Industry: As a precursor for the synthesis of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
- Methyl 4-bromo-5-fluoro-2-nitrobenzoate
- Methyl 5-fluoro-2-nitrobenzoate
- Methyl 3-bromo-5-fluoro-4-nitrobenzoate
Comparison: Methyl 5-bromo-2-fluoro-3-nitrobenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and applications. For example, the presence of both bromine and fluorine atoms in specific positions can enhance its utility in nucleophilic substitution reactions compared to similar compounds with different substituent positions .
Properties
IUPAC Name |
methyl 5-bromo-2-fluoro-3-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO4/c1-15-8(12)5-2-4(9)3-6(7(5)10)11(13)14/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDWYOBMSSXDDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70656053 | |
Record name | Methyl 5-bromo-2-fluoro-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70656053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1154278-17-7 | |
Record name | Methyl 5-bromo-2-fluoro-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70656053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 5-bromo-2-fluoro-3-nitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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